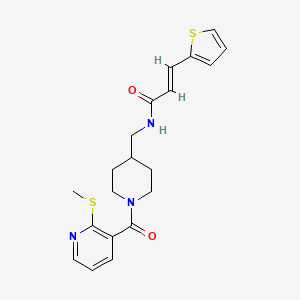

(E)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O2S2/c1-26-19-17(5-2-10-21-19)20(25)23-11-8-15(9-12-23)14-22-18(24)7-6-16-4-3-13-27-16/h2-7,10,13,15H,8-9,11-12,14H2,1H3,(H,22,24)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFJLJYAFARTCN-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Nicotinoyl Intermediate: The starting material, 2-(methylthio)nicotinic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

Piperidine Derivative Formation: The acid chloride is then reacted with 4-piperidinemethanol in the presence of a base such as triethylamine (TEA) to form the nicotinoyl-piperidine intermediate.

Acrylamide Formation: The final step involves the reaction of the nicotinoyl-piperidine intermediate with 3-(thiophen-2-yl)acryloyl chloride in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The acrylamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination using bromine (Br₂) in acetic acid.

Common Reagents and Conditions

Oxidation: H₂O₂, m-CPBA

Reduction: LiAlH₄, sodium borohydride (NaBH₄)

Substitution: Br₂, acetic acid

Major Products

Oxidation: Sulfoxide or sulfone derivatives

Reduction: Corresponding amine

Substitution: Brominated thiophene derivatives

Scientific Research Applications

Structural Overview

The compound consists of several key components:

- Piperidine Ring : A six-membered ring containing one nitrogen atom, contributing to the compound's basicity and potential interactions with biological targets.

- Thiophene Moiety : A five-membered ring containing sulfur, which can enhance the compound's electronic properties.

- Acrylamide Functional Group : Characteristic of many biologically active compounds, providing sites for further chemical modifications.

Molecular Formula and Weight

- Molecular Formula : C19H22N2O2S

- Molecular Weight : Approximately 358.45 g/mol

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly in targeting various biological pathways. Studies indicate that similar compounds may exhibit:

- Antimicrobial Activity : Research has shown that pyridine-based compounds can possess significant antimicrobial properties, which may extend to this compound .

- Neuropharmacology : The presence of piperidine and nicotinoyl moieties indicates potential interactions with neurotransmitter receptors, making it a candidate for neuropharmacological studies.

Case Studies

- Antiviral Research : In light of the COVID-19 pandemic, compounds with structural similarities have been investigated for their antiviral properties against SARS-CoV-2. This highlights the urgent need for novel therapeutic agents .

- Cancer Research : Compounds featuring acrylamide derivatives have been explored for their ability to inhibit cell proliferation in various cancer cell lines, suggesting that this compound may also have anticancer properties.

Mechanism of Action

The mechanism of action of (E)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide depends on its interaction with molecular targets. It may bind to specific proteins, altering their function and triggering a cascade of biochemical events. The exact pathways involved would depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (E)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide and related compounds:

Key Observations:

Substituent Effects on Bioactivity: The methylthio group in the target compound may confer higher metabolic stability compared to the nitro group in compound 5112, which is prone to reduction in vivo .

Synthetic Methodologies: Compound 5112 was synthesized via oxazolone intermediates and propylamine coupling , whereas the target compound’s synthesis likely involves nicotinoyl chloride and piperidine intermediates (inferred from ).

Pharmacokinetic Predictions :

- The piperidinylmethyl linker in the target compound may improve solubility compared to the rigid imidazopyridine core in compound 13m, which could limit oral bioavailability .

Biological Activity

(E)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by data tables and relevant research findings.

Compound Overview

The compound features a piperidine ring, a thiophene moiety, and a methylthio group, which contribute to its unique biological properties. Its molecular formula is with a molecular weight of approximately 358.45 g/mol. The structural complexity suggests potential interactions with various biological targets, making it a candidate for pharmacological studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Piperidine Intermediate : Reaction of 2-(methylthio)nicotinic acid with piperidine.

- Coupling Reaction : The intermediate is then reacted with thiophene-3-carboxylic acid under specific conditions.

- Final Product Formation : The final product is obtained through controlled temperature and solvent conditions to maximize yield and purity.

Biological Activity

Research indicates that this compound exhibits significant biological activity across various pathways:

The compound's mechanism of action likely involves interaction with specific receptors or enzymes, influencing biochemical processes such as:

- Inhibition of Cancer Cell Proliferation : Similar compounds have shown efficacy against various cancer cell lines, suggesting potential antitumor activity.

- Neuropharmacological Effects : Interaction with nicotinic acetylcholine receptors may enhance cognitive functions or provide neuroprotective effects.

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:

Pharmacological Potential

The compound's structural features suggest it may possess various pharmacological properties:

- Anticancer Activity : Preliminary studies indicate potential effectiveness against multiple cancer types.

- Neurological Applications : Potential use in treating neurodegenerative diseases due to its interaction with cholinergic systems.

- Antimicrobial Properties : Similar compounds have shown antibacterial effects, indicating possible applications in infection control.

Q & A

Q. What are the established synthetic routes for (E)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide, and how is the product characterized?

Methodological Answer: The synthesis typically involves multi-step reactions:

Nicotinoyl-Piperidine Coupling : React 2-(methylthio)nicotinic acid derivatives with piperidin-4-ylmethanamine under carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the nicotinoyl-piperidine intermediate .

Acrylamide Formation : Introduce the thiophen-2-ylacrylamide moiety via Michael addition or nucleophilic acyl substitution, using activated esters (e.g., NHS esters) .

Q. Characterization Techniques :

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR : Identifies proton environments and carbon frameworks. For example, the methylthio group (δ 2.5–2.7 ppm in 1H NMR) and piperidine ring carbons (δ 40–60 ppm in 13C NMR) .

- Mass Spectrometry : HRMS ensures molecular formula accuracy, while MS/MS fragmentation reveals stability of the acrylamide bond .

- FT-IR : Confirms carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and thiophene C-S vibrations (600–700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step synthesis?

Methodological Answer:

- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, flow chemistry systems (e.g., microreactors) enhance mixing and heat transfer for higher yields .

- Purification Strategies : Employ gradient HPLC or flash chromatography with polar/non-polar solvent mixtures to isolate intermediates efficiently .

Q. Example Optimization Table :

Q. How to resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

Methodological Answer:

- Hybrid DFT/NMR Analysis : Compare density functional theory (DFT)-calculated chemical shifts with experimental NMR data. Discrepancies in thiophene proton shifts may indicate conformational flexibility or solvent effects .

- Dynamic NMR Studies : Variable-temperature NMR can detect rotational barriers in the acrylamide bond, explaining split peaks .

- Cross-Validation : Use X-ray crystallography as a "gold standard" to validate computational models .

Q. What in vitro assays are appropriate for initial pharmacological profiling of this compound?

Methodological Answer:

- Kinase Inhibition Assays : Screen against kinase panels (e.g., EGFR, VEGFR) due to the nicotinoyl-piperidine scaffold’s affinity for ATP-binding pockets .

- Cell Viability Assays : Use MTT/XTT in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity (IC50 values) .

- ADME Profiling :

Q. How to address batch-to-batch variability in the compound’s purity during scale-up?

Methodological Answer:

-

Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of reaction progression .

-

Quality Control (QC) Protocols :

Test Acceptance Criteria Method Purity ≥98% (HPLC-UV, 254 nm) USP <621> Residual Solvents ≤500 ppm (ICH Q3C) GC-MS

Data Contradiction Analysis Example :

Issue : Discrepant HRMS data ([M+H]+ observed: 456.2012 vs. calculated: 456.2005).

Resolution :

Isotopic Pattern Analysis : Confirm absence of Cl/Br isotopes.

Ionization Artifact Check : Re-analyze in negative ion mode (ESI−) to rule out adduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.